4,4-difluorobut-2-ynoic Acid 4,4-difluorobut-2-ynoic Acid
Brand Name: Vulcanchem
CAS No.: 110680-65-4
VCID: VC7936593
InChI: InChI=1S/C4H2F2O2/c5-3(6)1-2-4(7)8/h3H,(H,7,8)
SMILES: C(#CC(=O)O)C(F)F
Molecular Formula: C4H2F2O2
Molecular Weight: 120.05 g/mol

4,4-difluorobut-2-ynoic Acid

CAS No.: 110680-65-4

Cat. No.: VC7936593

Molecular Formula: C4H2F2O2

Molecular Weight: 120.05 g/mol

* For research use only. Not for human or veterinary use.

4,4-difluorobut-2-ynoic Acid - 110680-65-4

Specification

CAS No. 110680-65-4
Molecular Formula C4H2F2O2
Molecular Weight 120.05 g/mol
IUPAC Name 4,4-difluorobut-2-ynoic acid
Standard InChI InChI=1S/C4H2F2O2/c5-3(6)1-2-4(7)8/h3H,(H,7,8)
Standard InChI Key LDPYBCPZBJVBAB-UHFFFAOYSA-N
SMILES C(#CC(=O)O)C(F)F
Canonical SMILES C(#CC(=O)O)C(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

4,4-Difluorobut-2-ynoic acid consists of a four-carbon chain with a triple bond between carbons 2 and 3 and two fluorine atoms attached to carbon 4. The carboxylic acid group (COOH-\text{COOH}) at carbon 1 enhances its acidity compared to non-fluorinated analogs. The InChIKey LDPYBCPZBJVBAB-UHFFFAOYSA-N and SMILES C(#CC(=O)O)C(F)F uniquely define its spatial arrangement. The fluorine atoms induce electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC4H2F2O2\text{C}_4\text{H}_2\text{F}_2\text{O}_2
Molecular Weight120.05 g/mol
CAS Number110680-65-4
IUPAC Name4,4-difluorobut-2-ynoic acid

The compound’s solubility in polar solvents like water is limited due to the hydrophobic fluorine atoms, but it dissolves readily in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Synthesis and Reactivity

Chemical Reactivity

The triple bond and fluorine substituents enable diverse reactions:

  • Nucleophilic Additions: The electron-deficient alkyne participates in reactions with nucleophiles, forming substituted alkenes.

  • Cycloadditions: The triple bond engages in [2+2] or [3+2] cycloadditions to generate heterocyclic compounds.

  • Salt Formation: Reaction with bases like NaOH produces sodium 4,4-difluorobut-2-ynoate (C4HF2NaO2\text{C}_4\text{HF}_2\text{NaO}_2), a water-soluble derivative.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Fluorinated compounds are pivotal in drug design due to their metabolic stability and bioavailability. 4,4-Difluorobut-2-ynoic acid serves as a precursor for bioactive molecules, including kinase inhibitors and anti-inflammatory agents. For instance, fluorinated diaryl ethers derived from similar structures inhibit cyclooxygenase (COX) enzymes.

Material Science

The compound’s rigidity and electronegativity make it suitable for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings and electronic components.

Related Compounds and Derivatives

Sodium 4,4-Difluorobut-2-ynoate

This sodium salt (C4HF2NaO2\text{C}_4\text{HF}_2\text{NaO}_2, MW 142.037) enhances solubility in aqueous systems, facilitating its use in coupling reactions and catalysis. Its synthesis involves treating the parent acid with sodium bicarbonate.

Ethyl 4,4-Difluorobut-2-ynoate

A volatile ester derivative (C6H6F2O2\text{C}_6\text{H}_6\text{F}_2\text{O}_2), this compound is flammable and used in esterification reactions. Hydrolysis yields the parent acid under controlled conditions.

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